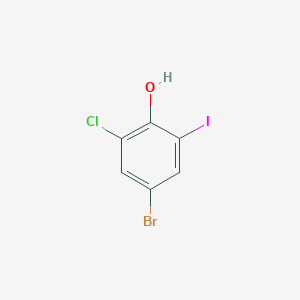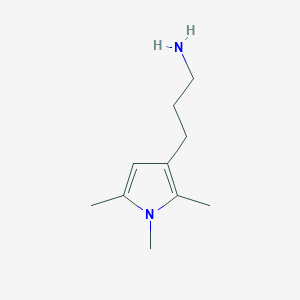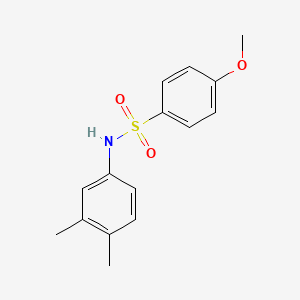
4-Bromo-2-chloro-6-iodophenol
Übersicht
Beschreibung
4-Bromo-2-chloro-6-iodophenol is a chemical compound with the molecular formula C6H3BrClIO . It is a derivative of phenol, which is a biologically inactive metabolite of profenofos, an organophosphorus pesticide .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-6-iodophenol consists of a phenol ring with bromine, chlorine, and iodine substituents . The exact positions of these substituents on the phenol ring can be determined by the compound’s name: the bromine (Br) is on the 4th carbon, the chlorine (Cl) is on the 2nd carbon, and the iodine (I) is on the 6th carbon .Wissenschaftliche Forschungsanwendungen
Catalysis and Molecular Interaction
4-Bromo-2-chloro-6-iodophenol has been studied in the context of molecular catalysis. For instance, Schmidtchen (1986) explored the cyclisation of halopropyl-nitrophenols and found that the rate of reaction is influenced by macrotricyclic ammonium salts, which form host-guest complexes with the compound. This research suggests a role for 4-Bromo-2-chloro-6-iodophenol in facilitating specific molecular interactions in catalytic processes (Schmidtchen, 1986).
Crystal Structure Analysis
In the field of crystallography, Dey and Desiraju (2004) demonstrated that 4-phenoxyanilines, including those with halogen substitutions similar to 4-Bromo-2-chloro-6-iodophenol, can exhibit unique structural properties. This research is crucial for understanding the crystal structures of halogenated phenolic compounds and their derivatives (Dey & Desiraju, 2004).
Photoreaction Mechanisms
The photoreaction mechanisms of halogenated phenols, including compounds similar to 4-Bromo-2-chloro-6-iodophenol, have been a subject of research. For example, Akai et al. (2002) studied the photoreaction of bromophenols in low-temperature matrices, which has implications for understanding the behavior of 4-Bromo-2-chloro-6-iodophenol under UV irradiation (Akai et al., 2002).
Infrared Spectroscopy and Molecular Stability
The study of the infrared spectrum and stability of related halogenated phenolic compounds has been conducted to understand their molecular properties. Nagata et al. (2004) investigated 2-hydroxyphenyl radicals derived from halophenols, providing insights that could be applied to the stability and spectroscopic properties of 4-Bromo-2-chloro-6-iodophenol (Nagata et al., 2004).
Safety and Hazards
4-Bromo-2-chloro-6-iodophenol is classified as harmful in contact with skin, causes serious eye damage, harmful if inhaled, may cause respiratory irritation, causes skin irritation, and is toxic if swallowed . It’s advised to avoid breathing dust/fumes, avoid contact with skin and eyes, and to use personal protective equipment when handling this compound .
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-6-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIPWRPZFYYPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-6-iodophenol | |
CAS RN |
858855-18-2 | |
| Record name | 4-Bromo-2-chloro-6-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2635545.png)
![2-((4-fluorophenyl)thio)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2635546.png)

![[2-Methoxy-5-(piperidylsulfonyl)phenyl]methyl[(4-methylphenyl)sulfonyl]amine](/img/structure/B2635548.png)

![N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B2635554.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)picolinamide](/img/structure/B2635557.png)
![(5R,8S)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2635560.png)

![Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2635562.png)
![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone](/img/structure/B2635563.png)